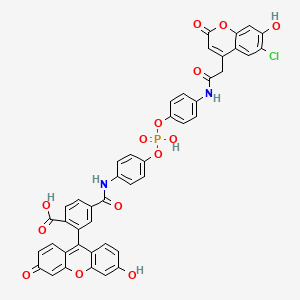

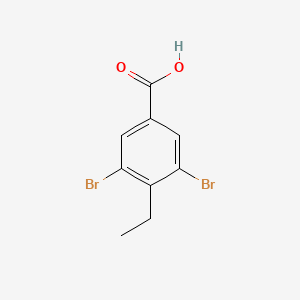

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid

Overview

Description

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid, otherwise known as 4-CEFBA, is a highly versatile compound with a wide range of applications in scientific research. It is a boronic acid derivative with a cyclohexylaminoethoxy side chain, and is used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, as a catalyst for the formation of carbon-carbon bonds, and as a ligand for transition metal complexes. 4-CEFBA has been studied for its potential as a therapeutic agent for a variety of medical conditions, and its mechanism of action is currently the subject of ongoing research. In

Scientific Research Applications

Synthesis and Structural Analysis

Amino-3-fluorophenyl boronic acid derivatives, closely related to the compound , have been synthesized for various applications, including the construction of glucose sensing materials that operate at physiological pH levels. The synthesis involves a multi-step process starting from 4-bromo-2-fluoroaniline, leading to derivatives with pendant amine groups for attachment to polymers (Das et al., 2003). Additionally, macrocyclic chemistry explores derivatives from aryl boronic acids, indicating their utility in creating complex molecular architectures, as demonstrated in the synthesis of tetrameric and dimeric boronates (Fárfan et al., 1999).

Catalysis and Organic Synthesis

Boronic acid derivatives serve as catalysts and intermediates in organic synthesis, showing significant reactivity and selectivity. They are instrumental in cross-coupling reactions, such as Suzuki-Miyaura coupling, highlighting their role in synthesizing biologically active compounds and pharmaceutical agents. This demonstrates the compound's potential in facilitating complex organic transformations and synthesis of novel compounds (Arnold et al., 2008).

Sensing and Molecular Recognition

Boronic acid derivatives, including those structurally similar to (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid, have been developed as sensors for detecting sugars and carbohydrates in aqueous solutions. Their ability to form reversible covalent bonds with diols enables the selective recognition of sugars, a principle used in designing fluorescence-based sensors for glucose monitoring in diabetic care (Tong et al., 2001). Additionally, their interaction with alcohols and non-alcohols has been studied to understand the photophysical properties and solvent interactions of boronic acid derivatives (Geethanjali et al., 2015).

Mechanism of Action

Target of Action

The primary target of (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting changes include the formation of new carbon–carbon bonds .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its stability and reactivity in the Suzuki–Miyaura cross-coupling reaction . The compound is relatively stable, readily prepared, and generally environmentally benign . These properties contribute to its effective use in the reaction and its bioavailability.

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds . The compound’s action thus has significant implications at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions, which are exceptionally mild and tolerant of various functional groups . The rapid transmetalation with palladium (II) complexes also plays a role .

properties

IUPAC Name |

[4-[2-(cyclohexylamino)ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BFNO3/c16-13-10-11(15(18)19)6-7-14(13)20-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17-19H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGHPHYLRUJODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCNC2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)

![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)

![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)

![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)

![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)